2-(1H-Indol-3-yl)acetohydrazide
CAS No.: 5448-47-5
Cat. No.: VC2120460
Molecular Formula: C10H11N3O
Molecular Weight: 189.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5448-47-5 |
|---|---|
| Molecular Formula | C10H11N3O |
| Molecular Weight | 189.21 g/mol |
| IUPAC Name | 2-(1H-indol-3-yl)acetohydrazide |
| Standard InChI | InChI=1S/C10H11N3O/c11-13-10(14)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5,11H2,(H,13,14) |
| Standard InChI Key | GYHLCXMCGCVVCG-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NN |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)CC(=O)NN |
Introduction
Chemical Structure and Properties
2-(1H-Indol-3-yl)acetohydrazide consists of an indole nucleus with an acetohydrazide substituent at the 3-position. The molecular formula of the compound is C10H11N3O, featuring a characteristic arrangement of atoms that contributes to its chemical reactivity and biological properties. The indole component provides aromatic character while the acetohydrazide group introduces polar functionality, influencing the compound's solubility profile and hydrogen bonding capabilities.
Physical Properties
The physical characteristics of 2-(1H-Indol-3-yl)acetohydrazide significantly influence its application in pharmaceutical research and development. Based on the structural features and related compounds in the literature, the following properties can be inferred:
| Property | Description |
|---|---|
| Appearance | Crystalline solid |
| Solubility | Soluble in polar organic solvents such as methanol and ethanol |
| Hydrogen Bond Donors | Multiple N-H groups provide hydrogen bonding capability |
| Hydrogen Bond Acceptors | Carbonyl oxygen and nitrogen atoms serve as acceptors |
| Structural Flexibility | Rotatable bonds allow for conformational adaptability |
Synthesis Methods
The synthesis of 2-(1H-Indol-3-yl)acetohydrazide follows a well-established pathway that begins with 2-(1H-Indol-3-yl)acetic acid. The synthetic route typically involves two main steps: esterification followed by hydrazinolysis.
Standard Synthetic Pathway
The synthesis is initiated by transforming 2-(1H-Indol-3-yl)acetic acid in a catalytic amount of sulfuric acid and excess ethanol to form ethyl 2-(1H-Indol-3-yl)acetate. This intermediate is subsequently reacted with hydrazine monohydrate in methanol to yield the target compound 2-(1H-Indol-3-yl)acetohydrazide . This method represents a straightforward and efficient approach to obtaining the compound in good yield.
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2-(1H-Indol-3-yl)acetic acid, H2SO4, Ethanol | Reflux | Ethyl 2-(1H-Indol-3-yl)acetate |
| 2 | Ethyl 2-(1H-Indol-3-yl)acetate, Hydrazine monohydrate | Methanol, Room temperature | 2-(1H-Indol-3-yl)acetohydrazide |
The synthesis methodology is notable for its relatively mild conditions and accessibility of reagents, making it suitable for both laboratory-scale preparation and potential industrial applications.
Derivatives of 2-(1H-Indol-3-yl)acetohydrazide
2-(1H-Indol-3-yl)acetohydrazide serves as a versatile building block for synthesizing various derivatives with enhanced biological activities. Its reactivity, particularly through the hydrazide functional group, enables the creation of diverse chemical entities with tailored properties.
Schiff Base Derivatives
One significant class of derivatives includes Schiff bases formed by the reaction of 2-(1H-Indol-3-yl)acetohydrazide with aromatic aldehydes. The reaction of 2-(1H-Indol-3-yl)acetohydrazide with substituted aromatic aldehydes in methanol, catalyzed by glacial acetic acid, generates 2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazides . These compounds exhibit various biological activities, including antimicrobial properties.
Acyl Derivatives
Another important class involves acyl derivatives synthesized by reacting 2-(1H-Indol-3-yl)acetohydrazide with acyl halides. In basic aqueous medium (pH 9-10), 2-(1H-Indol-3-yl)acetohydrazide reacts with acyl halides to produce 2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides . These derivatives have demonstrated promising antibacterial activities against both Gram-positive and Gram-negative bacterial strains.
Heterocyclic Derivatives
The transformation of 2-(1H-Indol-3-yl)acetohydrazide into heterocyclic compounds represents another important synthetic pathway. For instance, 2-(1H-Indol-3-yl)acetohydrazide can be converted to 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol, which serves as a precursor for further functionalization . This modification introduces additional pharmacophoric elements, potentially enhancing biological activity.
| Derivative Type | Representative Structure | Synthesis Method | Application |
|---|---|---|---|
| Schiff Bases | 2-(1H-Indol-3-yl)-N'-[(un)substitutedphenylmethylidene]acetohydrazides | Reaction with aromatic aldehydes | Antimicrobial agents |
| Acyl Derivatives | 2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides | Reaction with acyl halides | Antibacterial compounds |
| Heterocyclic Derivatives | 5-(1H-indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol | Cyclization reaction | Precursor for antidiabetic agents |
Pharmacological Activities
The biological evaluation of 2-(1H-Indol-3-yl)acetohydrazide and its derivatives has revealed a spectrum of pharmacological activities, positioning these compounds as promising candidates for drug development.
Antibacterial Activities
Several derivatives of 2-(1H-Indol-3-yl)acetohydrazide, especially the acyl derivatives (2-(1H-Indol-3-yl)-N'-[(un)substitutedbenzoyl/2-thienylcarbonyl]acetohydrazides), have exhibited notable antibacterial activities. Compounds designated as 7a-d have demonstrated antibacterial potency comparable to the standard antibiotic Ciprofloxacin against both Gram-positive and Gram-negative bacterial strains . This finding highlights the potential of these derivatives as candidates for developing new antibacterial agents.
Enzyme Inhibition Properties
Beyond α-glucosidase inhibition, derivatives of 2-(1H-Indol-3-yl)acetohydrazide have shown activity against other enzymes. Some compounds exhibit moderate to weak inhibition against Butyrylcholinesterase (BChE), while others demonstrate excellent inhibitory potential against Lipoxygenase (LOX) . This diverse enzyme inhibition profile suggests multiple potential therapeutic applications, including anti-inflammatory and neuroprotective effects.
| Derivative | Target Enzyme | Activity Level | Comparison to Standard |
|---|---|---|---|
| Biheterocyclic Propanamides | α-Glucosidase | High (compound 8l) | Better than acarbose |
| Acyl Derivatives (7a-d) | Not specified (antimicrobial) | High | Comparable to Ciprofloxacin |
| Compound 7c | α-Glucosidase | Moderate | Not specified |
| Compound 5c | Butyrylcholinesterase | Moderate | Not specified |
| Compounds 7a, 7d, 7e | Lipoxygenase | Excellent | Not specified |
Molecular Docking Studies
Computational approaches have been employed to understand the binding interactions of 2-(1H-Indol-3-yl)acetohydrazide derivatives with their target enzymes. Molecular docking studies of biheterocyclic propanamides derived from 2-(1H-Indol-3-yl)acetohydrazide have revealed binding conformations consistent with their enzyme inhibitory potentials against α-glucosidase . These studies provide valuable insights into the structure-activity relationships of these compounds, guiding the rational design of more potent and selective inhibitors.
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